4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound with significant relevance in medicinal chemistry. It is classified under the category of thiadiazines, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
Source: The compound is associated with various pharmacological studies and has been identified as an impurity related to other pharmaceutical compounds, such as torasemide, a diuretic used in treating hypertension and edema .
Classification:
The synthesis of 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can be approached through several methodologies. Common methods include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature. For instance, the use of strong acids or bases as catalysts can facilitate these reactions under controlled temperatures.
The molecular structure of 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide features a unique arrangement that contributes to its chemical properties:
Cc1cccc(c1)N2C(=O)NS(=O)(=O)c3cnccc23
InChI=1S/C13H11N3O3S/c1-9-3-2-4-10(7-9)16-11-5-6-14-8-12(11)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
The compound can participate in various chemical reactions typical for thiadiazines:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yields and selectivity in synthetic pathways.
The mechanism of action of 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is not fully elucidated but is thought to involve interactions with specific biological targets:
Data regarding specific targets or pathways are often derived from pharmacological studies and may vary based on structural modifications.
Relevant data from analytical studies (e.g., NMR spectroscopy, mass spectrometry) are essential for confirming the identity and purity of synthesized compounds.
The applications of 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide are primarily found within scientific research:
Research continues to explore its efficacy and safety profiles in clinical settings while assessing its role in broader therapeutic contexts.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2